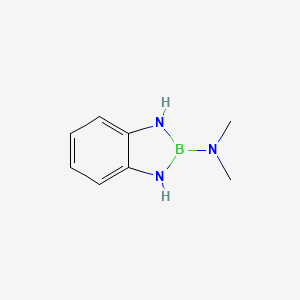
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine is a compound with significant applications in organic electronics and materials science. It is known for its strong electron-donating properties and is used as an n-type dopant in various electronic devices .
Méthodes De Préparation
The synthesis of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. The process can be carried out under various conditions, including high-temperature deposition processes . Industrial production methods often involve the use of cationic benzimidazolium iodide salts, which are converted to the desired benzimidazole derivatives .
Analyse Des Réactions Chimiques
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reagent for the reductive transformation of organic compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine has a wide range of scientific research applications:
Biology: The compound’s electron-donating properties make it useful in various biochemical assays and studies.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine involves its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can enhance the conductivity of materials and facilitate various chemical transformations. The compound’s effects are mediated through its interaction with specific molecular pathways, including those involved in electron transport and charge transfer .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is also used as an n-type dopant and has similar electron-donating properties.
2H-Imidazole-2-thione, 1,3-dihydro-: Known for its applications in organic electronics and materials science.
1,3-Dimesityl-2,3-dihydro-1H-imidazole: Another compound with strong electron-donating properties used in various electronic applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of stability and electron-donating capabilities.
Propriétés
Numéro CAS |
61079-34-3 |
|---|---|
Formule moléculaire |
C8H12BN3 |
Poids moléculaire |
161.01 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3-dihydro-1,3,2-benzodiazaborol-2-amine |
InChI |
InChI=1S/C8H12BN3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6,10-11H,1-2H3 |
Clé InChI |
SVWNPVWJQKUPJN-UHFFFAOYSA-N |
SMILES canonique |
B1(NC2=CC=CC=C2N1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
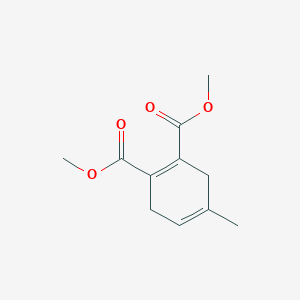

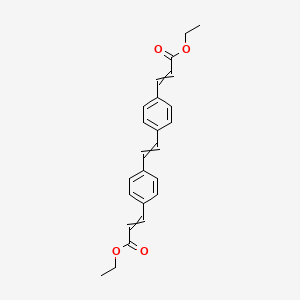

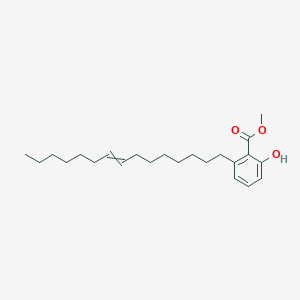
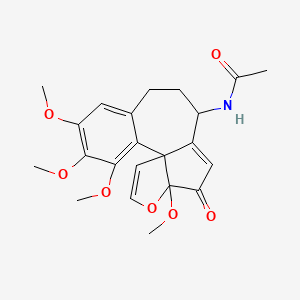

![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

